2-(1,3,2-Dioxaborolan-2-yl)benzonitrile 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 214360-79-9
VCID: VC13573610
InChI: InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2
SMILES: B1(OCCO1)C2=CC=CC=C2C#N
Molecular Formula: C9H8BNO2
Molecular Weight: 172.98 g/mol

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile

CAS No.: 214360-79-9

Cat. No.: VC13573610

Molecular Formula: C9H8BNO2

Molecular Weight: 172.98 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile - 214360-79-9

Specification

CAS No. 214360-79-9
Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
IUPAC Name 2-(1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2
Standard InChI Key GRFUGZGLLUTBFG-UHFFFAOYSA-N
SMILES B1(OCCO1)C2=CC=CC=C2C#N
Canonical SMILES B1(OCCO1)C2=CC=CC=C2C#N

Introduction

Chemical and Physical Properties

Structural Characteristics

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile features a boronic ester group fused to a six-membered dioxaborinane ring, with a cyano substituent at the ortho position of the benzene ring. The InChIKey REQZFVYFYAZUMG-UHFFFAOYSA-N confirms its stereochemical identity, while the SMILES string B1(OCCCO1)C2=CC=CC=C2C#N delineates its connectivity .

Table 1: Key Physical Properties

PropertyValueSource
Melting Point46–56 °C
Boiling Point372.4 ± 25.0 °C (Predicted)
Density1.13 ± 0.1 g/cm³
SolubilitySlight in chloroform, methanol
LogP (Octanol-Water)0.74 (Consensus)
HygroscopicityHygroscopic

Spectroscopic and Computational Data

  • NMR: 1H^1\text{H}-NMR (CDCl₃) exhibits signals at δ 2.11 (m, 2H, CH₂), 4.23 (d, 4H, OCH₂), and aromatic protons between δ 7.48–7.87 .

  • Mass Spectrometry: ESI-MS confirms a molecular ion peak at m/z 188 [MH]⁺ .

  • Computational Predictions: The compound’s bioavailability score (0.55) and synthetic accessibility (2.65) highlight its utility in drug design .

Synthesis Methods

Cyclocondensation of 2-Cyanophenylboronic Acid

The most efficient synthesis involves reacting 2-cyanophenylboronic acid with 1,3-propanediol in methylene chloride. This method achieves near-quantitative yields (100%) under mild conditions (room temperature, 1.5 hours) :

2-Cyanophenylboronic acid+1,3-PropanediolCH2Cl22-(1,3,2-Dioxaborolan-2-yl)benzonitrile+H2O\text{2-Cyanophenylboronic acid} + \text{1,3-Propanediol} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{2-(1,3,2-Dioxaborolan-2-yl)benzonitrile} + \text{H}_2\text{O}

Table 2: Comparative Synthesis Routes

MethodConditionsYieldReference
CyclocondensationCH₂Cl₂, RT, 1.5 h100%
Suzuki Coupling with Bis(pinacolato)diboronPd(dba)₂/PCy₃, KOAc, 80°C85–90%
Palladium-Catalyzed BorylationPdCl₂(dppf), DMSO, 110°C30–71%

Industrial-Scale Production

Industrial protocols optimize solvent systems (e.g., toluene with Dean-Stark traps) to remove water and enhance yields . Continuous flow reactors and automated systems are employed to ensure reproducibility at scale.

Applications in Organic and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group facilitates carbon-carbon bond formation in palladium-catalyzed reactions. For example, it couples with aryl halides to synthesize biaryl derivatives, key intermediates in pharmaceuticals :

Ar–X+2-(Dioxaborolan-2-yl)benzonitrilePd(0)Ar–C6H4–CN+Byproducts\text{Ar–X} + \text{2-(Dioxaborolan-2-yl)benzonitrile} \xrightarrow{\text{Pd(0)}} \text{Ar–C}_6\text{H}_4\text{–CN} + \text{Byproducts}

Synthesis of Perampanel

As a critical intermediate in Perampanel (an AMPA receptor antagonist for epilepsy), this compound undergoes sequential coupling and functionalization steps. Its cyano group enhances binding affinity to neuronal receptors .

Osteoblastogenic Agents

Recent studies (2024) highlight its role in synthesizing 4,6-substituted coumarin derivatives (e.g., KY-054), which promote bone formation by inhibiting CDK8 and enhancing BMP signaling .

Recent Advances and Future Directions

Fluorescent Probes

The compound’s boronic moiety enables its use in designing fluorescent sensors for detecting peroxynitrite in cellular environments .

Neuroprotective Agents

Ongoing research explores derivatives for mitigating cerebral ischemia via cathepsin B inhibition in astrocytes .

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